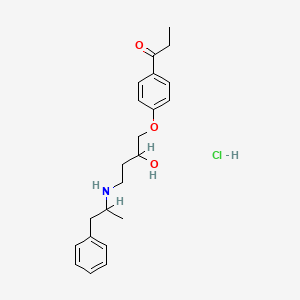![molecular formula C7H5N3O B14666224 3-Oxo-3lambda~5~-pyrido[2,3-d]pyrimidine CAS No. 51527-90-3](/img/structure/B14666224.png)
3-Oxo-3lambda~5~-pyrido[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido[2,3-d]pyrimidine 3-oxide: is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyridopyrimidine family, which is known for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,3-d]pyrimidine 3-oxide typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating the compound under reflux with sodium methoxide in butanol, leading to the formation of pyrido[2,3-d]pyrimidine derivatives . Another method involves the Gould–Jacobs reaction, which condenses 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures .
Industrial Production Methods: Industrial production methods for pyrido[2,3-d]pyrimidine 3-oxide are not extensively documented. the scalability of the aforementioned synthetic routes suggests that similar conditions could be adapted for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Pyrido[2,3-d]pyrimidine 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the nitrogen and carbon atoms in the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which exhibit a range of biological activities .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, pyrido[2,3-d]pyrimidine 3-oxide is used as a building block for synthesizing more complex molecules.
Biology: Biologically, this compound has shown promise in inhibiting enzymes such as dihydrofolate reductase, making it a potential candidate for anticancer and antimicrobial therapies .
Medicine: In medicine, pyrido[2,3-d]pyrimidine 3-oxide derivatives are being explored for their potential to treat diseases such as cancer, bacterial infections, and inflammatory conditions .
Industry: Industrially, the compound’s derivatives are used in the development of new pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of pyrido[2,3-d]pyrimidine 3-oxide involves the inhibition of key enzymes and molecular pathways. For instance, it inhibits dihydrofolate reductase, reducing the synthesis of tetrahydrofolate, which is essential for DNA and RNA synthesis. This inhibition leads to the death of rapidly dividing cells, such as cancer cells . Additionally, it targets various kinases involved in cell signaling pathways, contributing to its anticancer properties .
Comparación Con Compuestos Similares
- Pyrido[3,4-d]pyrimidine
- Pyrido[4,3-d]pyrimidine
- Pyrido[3,2-d]pyrimidine
Uniqueness: Pyrido[2,3-d]pyrimidine 3-oxide stands out due to its unique structural configuration, which allows for a broader range of biological activities compared to its isomers. Its ability to inhibit multiple molecular targets makes it a versatile compound in medicinal chemistry .
Propiedades
Número CAS |
51527-90-3 |
|---|---|
Fórmula molecular |
C7H5N3O |
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
3-oxidopyrido[2,3-d]pyrimidin-3-ium |
InChI |
InChI=1S/C7H5N3O/c11-10-4-6-2-1-3-8-7(6)9-5-10/h1-5H |
Clave InChI |
WOAYNQSKBWWBAX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C[N+](=CN=C2N=C1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



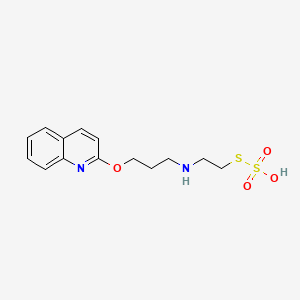
![5-Hydroxy-6,9-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-7,8-dione](/img/structure/B14666151.png)
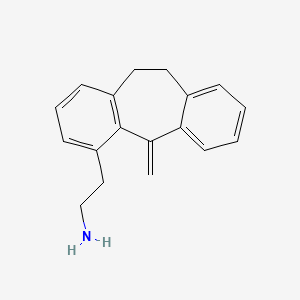
![{[2-(Hydroxyamino)-2-oxoethyl]amino}acetic acid](/img/structure/B14666165.png)
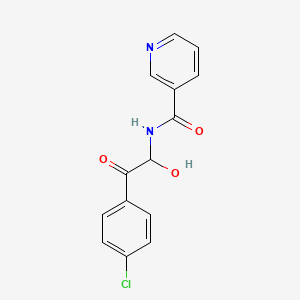
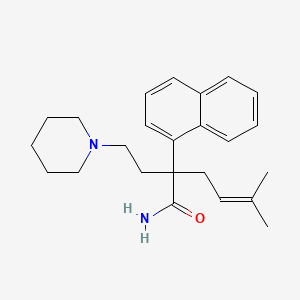
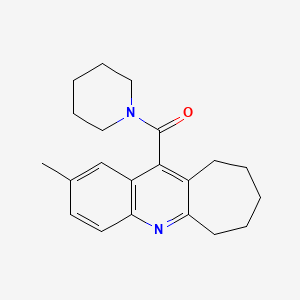
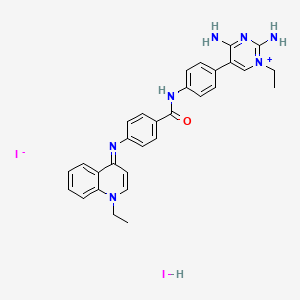
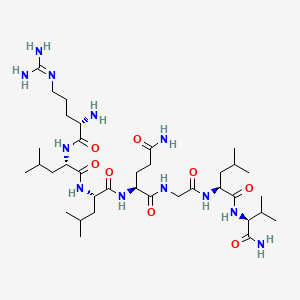
![7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B14666222.png)

![4h-[1,3,4]Oxadiazino[4,5-a]benzimidazole](/img/structure/B14666230.png)
